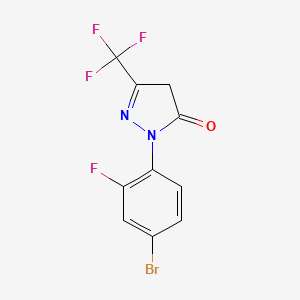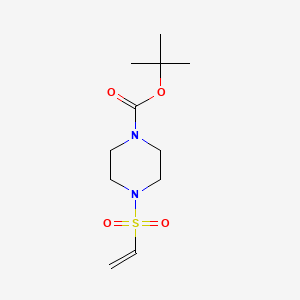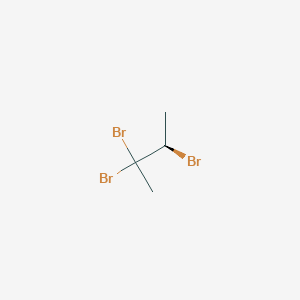
2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyrazolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolone compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazolones.
科学研究应用
2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
- 4-bromo-2-fluoro-1-(trifluoromethyl)benzene
- 2-(4-bromo-2-fluorophenyl)acetic acid
- 3-(4-bromo-2-fluorophenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to its pyrazolone ring structure, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, enhances its stability and potential for diverse applications.
属性
分子式 |
C10H5BrF4N2O |
|---|---|
分子量 |
325.06 g/mol |
IUPAC 名称 |
2-(4-bromo-2-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H5BrF4N2O/c11-5-1-2-7(6(12)3-5)17-9(18)4-8(16-17)10(13,14)15/h1-3H,4H2 |
InChI 键 |
LDJIECQRNPZSTQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2)Br)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)
![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)


![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)


![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)


![(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B13907377.png)
